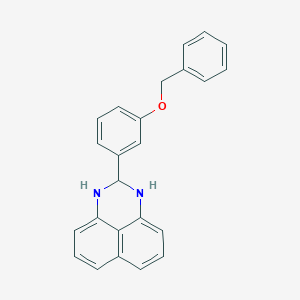
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines. Perimidines are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrimidine ring. The presence of the benzyloxy group at the 3-position of the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 3-benzyloxybenzaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl-perimidine structure.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simplified phenyl-perimidine structures.
Substitution: Various substituted phenyl-perimidine derivatives.
Scientific Research Applications
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzyloxy group may play a role in binding to target proteins or enzymes, influencing their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Benzyloxy-phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: A small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R).
3-(Benzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions and other organic synthesis applications.
4-(3-Benzyloxy-phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: Exhibits anticancer and antimicrobial activities.
Uniqueness
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine ring structure and the presence of the benzyloxy group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20N2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C24H20N2O/c1-2-7-17(8-3-1)16-27-20-12-4-11-19(15-20)24-25-21-13-5-9-18-10-6-14-22(26-24)23(18)21/h1-15,24-26H,16H2 |
InChI Key |
CQXMMRLRDPAWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















